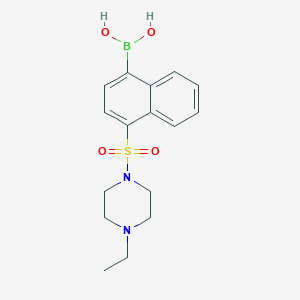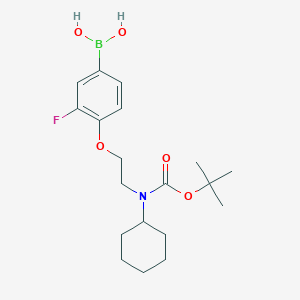
(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
“(1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 918305-72-3 and Linear Formula: C9H8BrNO2 . It is a white to yellow solid with a molecular weight of 242.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.07 . It appears as a white to yellow solid . Further physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis and Applications
Synthesis of Deuterium-Labeled Analogs : The synthesis of deuterium-labeled analogs of cyclopropane carboxylic acids, including 1-aminocyclopropane-1-carboxylic acid derivatives, is significant for studying the biosynthesis of ethylene in plants and for NMR studies of similar compounds (Ramalingam, Kalvin, & Woodard, 1984).
Biological Diversity and Activity : Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties. These activities are of significant interest in scientific research for potential therapeutic applications (Coleman & Hudson, 2016).
Ethylene Precursor Metabolism in Plants : Studies on the metabolism of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, in plants have led to the identification of major conjugates like 1-(malonylamino)cyclopropane-1-carboxylic acid. This understanding is crucial for plant biology and agricultural research (Hoffman, Yang, & McKeon, 1982).
Biological Evaluation of Derivatives : Studies on the synthesis and biological evaluation of bromophenol derivatives with cyclopropane moieties have shown that these compounds can be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. This has implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Antibacterial Activity : Novel cyclopropane-containing quinoline carboxylic acids have shown excellent antibacterial activity, particularly against Gram-positive infections. These compounds are also studied for their inhibitory activity against bacterial DNA topoisomerase IV (Inagaki, Takahashi, & Takemura, 2004).
Electrocatalytic Carboxylation : Research on the electrocatalytic carboxylation of related compounds like 2-amino-5-bromopyridine with CO2 highlights innovative approaches in synthesizing carboxylic acids, potentially applicable in greener chemistry processes (Feng, Huang, Liu, & Wang, 2010).
Propiedades
IUPAC Name |
(1S,2S)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVUIBKAAUOMFG-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918305-72-3 | |
| Record name | rac-(1R,2R)-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




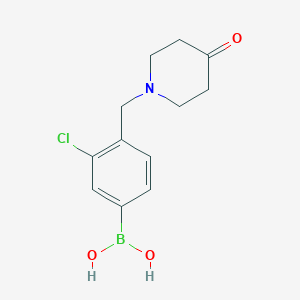




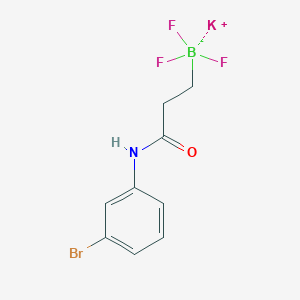

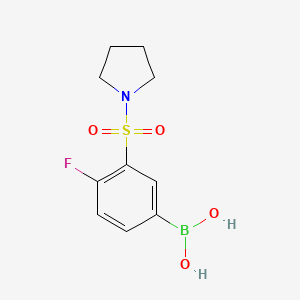
![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)

